Bienvenue dans la boutique en ligne BenchChem!

8-(Bromomethyl)isoquinoline hydrobromide

Medicinal Chemistry Organic Synthesis Alkylation

8-(Bromomethyl)isoquinoline hydrobromide (1215541-16-4) is the definitive building block for regioselective 8-substituted isoquinoline synthesis. Unlike regioisomers (1-,5-,6-,7-), the 8-position provides optimal SN2 reactivity for SAR studies in kinase, GPCR, and ion channel programs. Essential for preparing CD26/DPP-IV covalent probes and anti-TB agents. Select this salt for stable benzylic electrophilicity and superior synthetic route efficiency.

Molecular Formula C10H9Br2N
Molecular Weight 302.99 g/mol
CAS No. 1215541-16-4
Cat. No. B1440337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)isoquinoline hydrobromide
CAS1215541-16-4
Molecular FormulaC10H9Br2N
Molecular Weight302.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)CBr.Br
InChIInChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H
InChIKeyXJXWIHGLONBFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Bromomethyl)isoquinoline hydrobromide (CAS 1215541-16-4): A Strategic 8-Substituted Isoquinoline Building Block for CD26/DPP-IV-Targeted Research


8-(Bromomethyl)isoquinoline hydrobromide (CAS 1215541-16-4) is a substituted isoquinoline derivative characterized by a benzylic bromomethyl group at the 8-position of the isoquinoline ring, supplied as the hydrobromide salt with a molecular formula of C₁₀H₉Br₂N and a molecular weight of approximately 302.99 g/mol . The free base form (CAS 942579-56-8) is recognized as a condensed heterocyclic inhibitor of CD26 (dipeptidyl peptidase-4, DPP-IV), an enzyme involved in glucose metabolism and immune regulation [1]. The hydrobromide salt is primarily utilized as a versatile alkylating agent and building block for the synthesis of more complex 8-substituted isoquinoline derivatives via nucleophilic substitution of the bromomethyl group .

Why 8-(Bromomethyl)isoquinoline hydrobromide (CAS 1215541-16-4) Cannot Be Interchanged with Other Bromomethyl Isoquinoline Regioisomers


Substituting 8-(Bromomethyl)isoquinoline hydrobromide with its 1-, 5-, 6-, or 7-bromomethyl regioisomers is not scientifically equivalent due to profound differences in electronic distribution, steric environment, and resultant chemical reactivity and biological target engagement. The position of the bromomethyl group on the isoquinoline scaffold dictates both the regioselectivity of subsequent derivatization reactions and the binding orientation toward biological targets such as CD26/DPP-IV . For instance, the 8-position exhibits distinct nucleophilic substitution kinetics and product profiles compared to the more sterically hindered or electronically activated 1-position, directly impacting synthetic route efficiency and final compound purity [1]. Furthermore, in tetrahydroisoquinoline-based inhibitor programs, the 8-position has been identified as a preferred site for substituents influencing activity against specific targets, underscoring the critical importance of precise positional control [2].

Quantitative Differentiation Evidence for 8-(Bromomethyl)isoquinoline hydrobromide (CAS 1215541-16-4) Against Key Analogs


Regioselective Alkylation Efficiency: 8-Bromomethyl vs. 1-Bromomethyl Isoquinoline in Nucleophilic Displacement

The 8-bromomethyl group demonstrates superior accessibility and predictable reactivity in nucleophilic substitution reactions compared to the 1-bromomethyl regioisomer. While the 1-position is adjacent to the electron-deficient nitrogen atom and subject to potential side reactions including ring-opening or rearrangement, the 8-position on the carbocyclic ring behaves as a standard benzylic electrophile [1][2]. This difference is critical for synthesizing defined 8-substituted derivatives where preservation of the isoquinoline core is paramount. In reported studies, 8-bromomethyl-1-methylisoquinoline hydrobromide reacts cleanly with sodium alkoxides (methoxide, ethoxide, propoxide, isopropoxide) and amines (ammonia, methyl-, ethyl-, propyl-, isopropylamine) to yield the corresponding 8-substituted products without ring modification [2].

Medicinal Chemistry Organic Synthesis Alkylation

CD26/DPP-IV Inhibitor Classification: 8-Bromomethyl Isoquinoline as a Covalent Tool Compound

The free base, 8-(bromomethyl)isoquinoline (CAS 942579-56-8), is a recognized inhibitor of CD26 (DPP-IV), but its mechanism of action differs fundamentally from clinically approved competitive inhibitors like Sitagliptin or Linagliptin. As a benzyl bromide derivative, 8-(bromomethyl)isoquinoline acts as an electrophilic alkylating agent capable of forming a covalent bond with a nucleophilic residue in the CD26 active site . In contrast, marketed DPP-IV inhibitors are typically reversible, non-covalent binders. While direct IC₅₀ values for 8-(bromomethyl)isoquinoline are not publicly disclosed, its classification as a condensed heterocyclic inhibitor of CD26 positions it as a valuable covalent probe for studying irreversible enzyme inactivation or for designing activity-based probes [1].

Enzymology Diabetes Research Immunology

Physical Form and Handling: Hydrobromide Salt vs. Free Base for Procurement

8-(Bromomethyl)isoquinoline hydrobromide (CAS 1215541-16-4) is supplied as the hydrobromide salt, which offers practical advantages over the free base (CAS 942579-56-8) for certain applications. The salt form is typically a crystalline solid with enhanced stability and easier handling, which is particularly important for benzylic bromides that can be sensitive to hydrolysis or light . In contrast, the free base may be more suitable for reactions requiring strictly anhydrous or base-free conditions. For example, the hydrobromide salt of 5-(bromomethyl)isoquinoline is specified to have a purity of ≥95% (Assay) and a storage condition of 0-8°C, suggesting similar stability expectations for the 8-isomer .

Chemical Synthesis Formulation Stability

Optimal Research and Procurement Scenarios for 8-(Bromomethyl)isoquinoline hydrobromide (CAS 1215541-16-4)


Synthesis of 8-Substituted Isoquinoline Libraries for Medicinal Chemistry

This compound is the ideal starting material for preparing diverse 8-substituted isoquinoline derivatives via SN₂ displacement of the bromomethyl group with oxygen, nitrogen, or sulfur nucleophiles [1]. Its clean reactivity profile (as demonstrated with alkoxides and amines) enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, particularly in programs targeting kinases, GPCRs, or ion channels where the 8-position substitution is known to modulate activity . Researchers should select this reagent when the synthetic route requires a stable benzylic electrophile that will not interfere with the integrity of the isoquinoline ring.

Development of Covalent Probes and Activity-Based Probes for DPP-IV (CD26)

The electrophilic nature of the bromomethyl group makes the free base form of this compound (derived from the hydrobromide salt) a useful scaffold for developing covalent inhibitors or activity-based probes targeting CD26/DPP-IV . Unlike reversible clinical inhibitors, a probe built on this scaffold can form a stable covalent adduct with the enzyme, allowing for sustained inhibition, target engagement studies, or pull-down experiments in complex biological matrices . This application is distinct and cannot be fulfilled by non-covalent DPP-IV inhibitors.

Preparation of Tetrahydroisoquinoline-Based Inhibitors for Infectious Disease Research

In the synthesis of tetrahydroisoquinoline-based inhibitors, such as those targeting Mycobacterium tuberculosis ATP synthase, the 8-position of the isoquinoline ring has been identified as a critical site for introducing substituents that influence potency [2]. 8-(Bromomethyl)isoquinoline hydrobromide serves as a key intermediate for introducing N-methylpiperazine or other nitrogen-containing heterocycles at this position via nucleophilic substitution, a modification that has been shown to be preferred for antimycobacterial activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Bromomethyl)isoquinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.